4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxy-6-iodophenyl acetate
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Overview
Description
4-{[(4Z)-2-(3-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXY-6-IODOPHENYL ACETATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxazole ring, and an ethoxy-iodophenyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4Z)-2-(3-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXY-6-IODOPHENYL ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a bromophenyl ketone and an amino alcohol under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethyl iodide and a suitable base.
Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(4Z)-2-(3-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXY-6-IODOPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazole ring to a dihydro-oxazole derivative.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydro-oxazole derivatives.
Substitution: New derivatives with substituted bromophenyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 4-{[(4Z)-2-(3-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXY-6-IODOPHENYL ACETATE is studied for its potential biological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in the production of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-{[(4Z)-2-(3-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXY-6-IODOPHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(4Z)-2-(3-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-METHOXY-6-IODOPHENYL ACETATE
- **4-{[(4Z)-2-(3-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXY-6-IODOPHENYL ACETATE
Uniqueness
The uniqueness of 4-{[(4Z)-2-(3-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXY-6-IODOPHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and iodine atoms, along with the oxazole ring, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H15BrINO5 |
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Molecular Weight |
556.1 g/mol |
IUPAC Name |
[4-[(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxy-6-iodophenyl] acetate |
InChI |
InChI=1S/C20H15BrINO5/c1-3-26-17-9-12(7-15(22)18(17)27-11(2)24)8-16-20(25)28-19(23-16)13-5-4-6-14(21)10-13/h4-10H,3H2,1-2H3/b16-8- |
InChI Key |
GBGDJKKSPFUNFJ-PXNMLYILSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br)I)OC(=O)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br)I)OC(=O)C |
Origin of Product |
United States |
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